Unveiling the Botanical Origins of 4'-O-Methylatalantoflavone: A Technical Guide for Researchers
Unveiling the Botanical Origins of 4'-O-Methylatalantoflavone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources of 4'-O-Methylatalantoflavone, a prenylated flavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the botanical origins, isolation methodologies, and quantitative data associated with this compound.
Primary Natural Source: The Genus Atalantia
The principal natural source of 4'-O-Methylatalantoflavone is the plant genus Atalantia, belonging to the Rutaceae family. The name of the parent compound, atalantoflavone (B177917), itself strongly suggests its origin from this genus. Phytochemical studies have identified Atalantia monophylla, a species within this genus, as a key plant containing atalantoflavone and its derivatives.
Botanical Classification
-
Genus: Atalantia
-
Family: Rutaceae
-
Key Species: Atalantia monophylla (L.) Correa
Atalantia monophylla is a small, thorny evergreen tree or shrub native to India and Sri Lanka. Various parts of this plant, including the root bark and leaves, have been utilized in traditional medicine and have been the subject of extensive phytochemical investigation. These studies have revealed a rich profile of secondary metabolites, including a variety of flavonoids.[1][2][3]
Quantitative Data on Flavonoid Content
Table 1: Phytochemical Composition of Atalantia monophylla
| Plant Part | Compound Class | Presence |
| Leaves | Flavonoids | + |
| Leaves | Phenolics | + |
| Leaves | Cardiac Glycosides | + |
| Root Bark | Alkaloids | + |
| Root Bark | Limonoids | + |
Note: This table represents a qualitative summary based on available phytochemical screening data.
Experimental Protocols for Isolation and Characterization
The isolation of 4'-O-Methylatalantoflavone and its parent compound, atalantoflavone, from Atalantia monophylla involves a series of well-established phytochemical techniques. The following is a generalized protocol based on standard flavonoid isolation procedures.
Plant Material Collection and Preparation
-
Plant Part: Root bark or leaves of Atalantia monophylla.
-
Preparation: The collected plant material is shade-dried at room temperature to preserve the chemical integrity of the constituents. The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent: Methanol is a commonly used solvent for the extraction of flavonoids due to its polarity, which allows for the efficient dissolution of these compounds.[1][2]
-
Procedure:
-
The powdered plant material is subjected to extraction with methanol, typically using a Soxhlet apparatus or through maceration with periodic shaking.
-
The extraction process is repeated multiple times to ensure the exhaustive removal of the desired compounds.
-
The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation and Purification
-
Technique: Column chromatography is the primary method for the separation and purification of individual flavonoids from the crude extract.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used as the adsorbent.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This allows for the sequential separation of compounds based on their polarity.
-
Procedure:
-
The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.
-
The column is eluted with the solvent gradient, and fractions are collected at regular intervals.
-
The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target flavonoid.
-
Fractions showing the presence of 4'-O-Methylatalantoflavone (identified by comparison with a standard or by spectroscopic analysis) are pooled and further purified using techniques such as preparative TLC or recrystallization to obtain the pure compound.
-
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which is characteristic of the flavone (B191248) chromophore.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the complete carbon-hydrogen framework of the molecule, including the position of the methyl group on the 4'-hydroxyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Logical Workflow for Isolation and Identification
The following diagram illustrates the logical workflow for the isolation and identification of 4'-O-Methylatalantoflavone from its natural source.
Signaling Pathways and Biological Activities
While this guide focuses on the natural sources and isolation of 4'-O-Methylatalantoflavone, it is worth noting that flavonoids as a class exhibit a wide range of biological activities. Research into the specific signaling pathways modulated by 4'-O-Methylatalantoflavone is an active area of investigation. The general workflow for investigating such biological activities is outlined below.
This technical guide serves as a foundational resource for researchers interested in the natural product chemistry of 4'-O-Methylatalantoflavone. The information provided herein is intended to facilitate further research into the isolation, characterization, and biological evaluation of this promising flavonoid.
References
- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total phenolic, flavonoid contents, in-vitro antioxidant activities and hepatoprotective effect of aqueous leaf extract of Atalantia ceylanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
